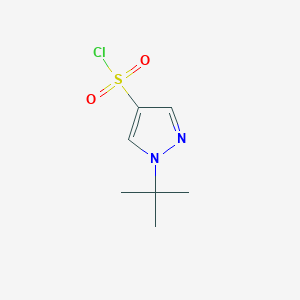![molecular formula C10H10N4S B2986729 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile CAS No. 320423-19-6](/img/structure/B2986729.png)
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an ethylsulfanyl group and a methyl group attached to the imidazole ring, along with a propanedinitrile moiety[_{{{CITATION{{{_2{Buy 2-(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile typically involves the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethanethiol and an appropriate leaving group.
Attachment of the Propanedinitrile Group: : The propanedinitrile group can be introduced through a condensation reaction with malononitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Ethanethiol, various leaving groups
Major Products Formed
Oxidation: : Sulfones, sulfoxides
Reduction: : Thioethers, amines
Substitution: : Substituted imidazoles, thioethers
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile is unique due to its specific structural features, such as the ethylsulfanyl group and the propanedinitrile moiety. Similar compounds include other imidazole derivatives, such as:
Imidazole: : A basic heterocyclic organic compound.
2-Methylimidazole: : An imidazole derivative with a methyl group.
4-Ethylimidazole: : An imidazole derivative with an ethyl group.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-3-15-10-13-7-9(14(10)2)4-8(5-11)6-12/h4,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTFKCYSGIFFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)



![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)



![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
